molecular formula C3H6ClN3O B13852500 N-amino-N-(2-chloroethanimidoyl)formamide

N-amino-N-(2-chloroethanimidoyl)formamide

Cat. No.: B13852500
M. Wt: 135.55 g/mol
InChI Key: NEFCEOHDWPPUNL-UHFFFAOYSA-N
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Description

N-amino-N-(2-chloroethanimidoyl)formamide is a chemical compound with the molecular formula C3H6ClN3O. It is a member of the amidine family, which are compounds containing the functional group -C(=NH)-NH2. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of various organic molecules, especially heterocyclic structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N-(2-chloroethanimidoyl)formamide can be achieved through several methods. One common approach involves the reaction of formamide with 2-chloroethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-amino-N-(2-chloroethanimidoyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-amino-N-(2-chloroethanimidoyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-amino-N-(2-chloroethanimidoyl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-amino-N-(2-chloroethanimidoyl)formamide is unique due to its specific reactivity and the presence of both an amino and a chloro group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

N-amino-N-(2-chloroethanimidoyl)formamide

InChI

InChI=1S/C3H6ClN3O/c4-1-3(5)7(6)2-8/h2,5H,1,6H2

InChI Key

NEFCEOHDWPPUNL-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)N(C=O)N)Cl

Origin of Product

United States

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